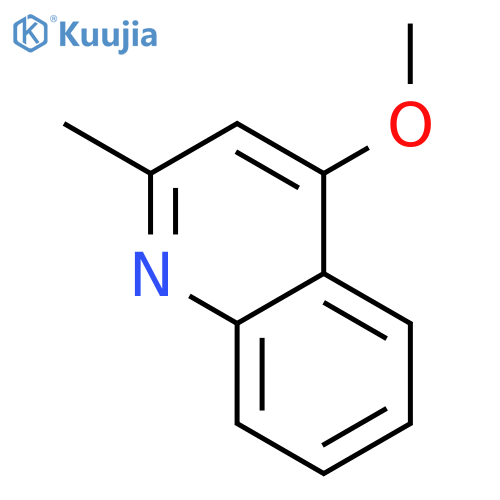

Cas no 31835-53-7 (4-Methoxy-2-methylquinoline)

4-Methoxy-2-methylquinoline 化学的及び物理的性質

名前と識別子

-

- 4-Methoxy-2-methylquinoline

- 2-Methyl-4-methoxyquinoline

- 2-Methyl-4-methoxychinolin

- 4-methoxy-1-methyl-2-quinoline

- 4-Methoxy-2-methyl-chinolin

- 4-methoxy-2-methyl-quinoline

- 4-Methoxy-chinaldin

- 4-methoxyquinaldine

- ACT10300

- AGN-PC-00PO8V

- ANW-62651

- CTK1B9574

- Quinoline, 4-methoxy-2-methyl-

- SureCN266444

- 31835-53-7

- DTXSID30574163

- AKOS006242782

- SB67727

- MAMDZKZXIGHWCS-UHFFFAOYSA-N

- FT-0767154

- SCHEMBL12891979

- SCHEMBL266444

- DA-19510

- DB-356195

-

- MDL: MFCD00160586

- インチ: InChI=1S/C11H11NO/c1-8-7-11(13-2)9-5-3-4-6-10(9)12-8/h3-7H,1-2H3

- InChIKey: MAMDZKZXIGHWCS-UHFFFAOYSA-N

- ほほえんだ: CC1=NC2=CC=CC=C2C(=C1)OC

計算された属性

- せいみつぶんしりょう: 173.08413

- どういたいしつりょう: 173.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 22.1Ų

じっけんとくせい

- PSA: 22.12

4-Methoxy-2-methylquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM145774-1g |

4-methoxy-2-methylquinoline |

31835-53-7 | 95% | 1g |

$430 | 2023-02-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733134-5g |

4-Methoxy-2-methylquinoline |

31835-53-7 | 98% | 5g |

¥7744.00 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733134-100mg |

4-Methoxy-2-methylquinoline |

31835-53-7 | 98% | 100mg |

¥666.00 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733134-1g |

4-Methoxy-2-methylquinoline |

31835-53-7 | 98% | 1g |

¥2142.00 | 2024-08-02 | |

| Alichem | A189006776-1g |

4-Methoxy-2-methylquinoline |

31835-53-7 | 95% | 1g |

$368.28 | 2023-09-02 | |

| Chemenu | CM145774-1g |

4-methoxy-2-methylquinoline |

31835-53-7 | 95% | 1g |

$430 | 2021-08-05 |

4-Methoxy-2-methylquinoline 関連文献

-

Junfeng Li,Hongjun Jin,Haiying Zhou,Justin Rothfuss,Zhude Tu Med. Chem. Commun. 2013 4 443

-

Charles Dorée,C. K. Ingold,T. A. Henry Annu. Rep. Prog. Chem. 1925 22 67

-

W. N. Haworth,C. K. Ingold,T. A. Henry Annu. Rep. Prog. Chem. 1924 21 55

4-Methoxy-2-methylquinolineに関する追加情報

Recent Advances in the Study of 4-Methoxy-2-methylquinoline (CAS: 31835-53-7) in Chemical Biology and Pharmaceutical Research

4-Methoxy-2-methylquinoline (CAS: 31835-53-7) is a quinoline derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This research brief aims to summarize the latest findings related to 4-Methoxy-2-methylquinoline, focusing on its synthesis, biological activities, and potential therapeutic applications.

Recent studies have explored the synthetic pathways for 4-Methoxy-2-methylquinoline, with an emphasis on green chemistry approaches to improve yield and reduce environmental impact. One notable study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic method for the synthesis of this compound, achieving a high purity of 98% and a yield of 85%. The study also highlighted the compound's stability under various physiological conditions, making it a promising candidate for further pharmaceutical development.

In terms of biological activity, 4-Methoxy-2-methylquinoline has shown potent inhibitory effects against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against these strains, comparable to some commercially available antibiotics. Additionally, the compound demonstrated low cytotoxicity against human cell lines, suggesting a favorable safety profile for potential therapeutic use.

Another area of interest is the anticancer potential of 4-Methoxy-2-methylquinoline. Recent in vitro studies have revealed that the compound induces apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. A 2023 study in the European Journal of Medicinal Chemistry identified the compound's ability to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation and survival. These findings position 4-Methoxy-2-methylquinoline as a potential lead compound for the development of novel anticancer agents.

Beyond its antimicrobial and anticancer properties, 4-Methoxy-2-methylquinoline has also been investigated for its anti-inflammatory effects. A 2021 study in the Journal of Natural Products demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in murine macrophages. This suggests potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

In conclusion, 4-Methoxy-2-methylquinoline (CAS: 31835-53-7) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with its favorable safety profile, make it an attractive candidate for further investigation. Future research should focus on elucidating its mechanisms of action, optimizing its pharmacokinetic properties, and exploring its potential in combination therapies. The continued exploration of this compound may lead to the development of novel therapeutic agents for a range of diseases.

31835-53-7 (4-Methoxy-2-methylquinoline) 関連製品

- 1078-28-0(6-Methoxyquinaldine)

- 1968-13-4(6-methoxy-2-methyl-1H-Indole)

- 19490-87-0(7-methoxy-2-methyl-quinoline)

- 79205-04-2(5-Methoxy-2-methylquinoline)

- 607-67-0(2-methylquinolin-4-ol)

- 941910-83-4(1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)

- 1538704-43-6(2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE)

- 1384745-52-1(1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate)

- 2171810-40-3(3-(4-chloro-3-methylphenyl)methylcyclopent-2-en-1-one)

- 920376-03-0(N'-(5-chloropyridin-2-yl)-N-(3-methoxypropyl)ethanediamide)